3-(2,2,2-Trifluoroethoxy)pyridine
Overview
Description
3-(2,2,2-Trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)pyridine is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyridine
- 4-(2,2,2-Trifluoroethoxy)pyridine
- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole
Uniqueness
3-(2,2,2-Trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The trifluoroethoxy group provides distinct electronic and steric effects compared to other substituents, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGBXXRWJDRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.